molecular formula C40H48O8 B10753069 Dimethyl gambogate

Dimethyl gambogate

Cat. No.: B10753069
M. Wt: 656.8 g/mol
InChI Key: LFSCNWNADRUBLS-IWIPYMOSSA-N
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Description

Dimethyl gambogate is a synthetic derivative of gambogic acid, a natural xanthonoid isolated from Garcinia hanburyi. To address these issues, esterification and structural modifications have been explored. This compound, characterized by methyl ester groups at specific positions, is designed to enhance bioavailability while retaining anticancer efficacy .

Properties

Molecular Formula

C40H48O8

Molecular Weight

656.8 g/mol

IUPAC Name

methyl (Z)-4-[12-methoxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4,6(11),9,12,15-pentaen-19-yl]-2-methylbut-2-enoate

InChI

InChI=1S/C40H48O8/c1-22(2)12-11-17-38(8)18-16-27-32(46-38)26(14-13-23(3)4)34-30(33(27)44-9)31(41)28-20-25-21-29-37(6,7)48-39(35(25)42,40(28,29)47-34)19-15-24(5)36(43)45-10/h12-13,15-16,18,20,25,29H,11,14,17,19,21H2,1-10H3/b24-15-

InChI Key

LFSCNWNADRUBLS-IWIPYMOSSA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)C/C=C(/C)\C(=O)OC)CC=C(C)C)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)CC=C(C)C(=O)OC)CC=C(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl gambogate typically involves the methylation of gambogic acid. This process can be achieved through various methods, including the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methylating agents and bases, with careful monitoring of reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl gambogate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological profile of dimethyl gambogate is best understood in the context of its structural analogs. Below is a comparative analysis of key gambogate derivatives:

Methyl Gambogate (Compound 2)

  • Structure : Methyl ester at the carboxyl group of gambogic acid.
  • Synthesis : Prepared via esterification, with structural confirmation by MS, UV, and NMR .
  • Activity : Demonstrates moderate anticancer activity, though less potent than halogenated derivatives.

Ethyl Gambogate (Compound 4)

  • Structure : Ethyl ester instead of methyl.
  • Synthesis : Similar to methyl gambogate but with ethyl alcohol in esterification.

33-Chlorogambogellic Acid (Compound 5)

  • Structure : Chlorine substitution at position 33.
  • Synthesis : Introduced via electrophilic chlorination.
  • Activity : Exhibits superior anticancer activity (IC₅₀ values 2–3× lower than gambogic acid) due to enhanced electrophilicity and target binding .

4-Methoxyphenyl Gambogate (Compound 13)

  • Structure : Methoxy group at the phenyl ring.
  • Synthesis : Achieved in 92% yield with 99.5% HPLC purity.
  • Key Feature : The electron-donating methoxy group may improve solubility and metabolic stability .

3-Cyanophenyl Gambogate (Compound 12)

  • Structure: Cyano group at position 3.
  • Synthesis : 86% yield, 99.3% purity.

Comparative Data Tables

Key Research Findings

Halogenation Enhances Potency : Chlorinated derivatives (e.g., compounds 5 and 6) show significantly higher anticancer activity due to increased electrophilicity and covalent interactions with biological targets .

Esterification Balances Solubility and Permeability : Methyl and ethyl esters improve solubility compared to the parent gambogic acid, but ethyl esters may offer better tissue penetration .

Substituent Effects on Stability: Methoxy and cyano groups influence metabolic stability, with methoxy derivatives likely exhibiting longer half-lives in vivo .

Q & A

Q. What are best practices for integrating computational modeling with experimental studies on this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like NF-κB or Bcl-2. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For QSAR models, include descriptors like logP and topological polar surface area (TPSA) .

Compliance and Reproducibility

Q. How can researchers ensure compliance with data availability mandates for studies on this compound?

  • Methodological Answer : Include a Data Availability Statement with deposition details for raw NMR, MS, and bioassay data in public repositories (e.g., ChEMBL, PubChem). Cite datasets using DOIs and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What strategies mitigate reproducibility challenges in animal studies involving this compound?

  • Methodological Answer : Follow ARRIVE guidelines by reporting:
  • Sample size : Justify using power analysis.
  • Randomization : Use block randomization for treatment groups.
  • Blinding : Implement double-blinding for data collection and analysis .

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